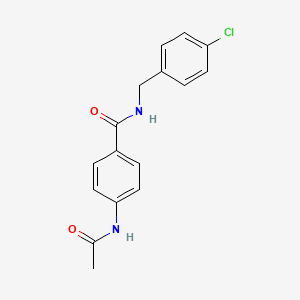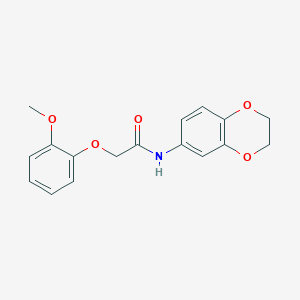
4-(1-benzyl-4-piperidinyl)morpholine
概要
説明
4-(1-benzyl-4-piperidinyl)morpholine, also known as WIN 48,098 or simply WIN, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1980s and has been studied for its potential applications in the field of pain management. In recent years, WIN has also been investigated for its potential use in treating addiction and other neurological disorders.
作用機序
The exact mechanism of action of 4-(1-benzyl-4-piperidinyl)morpholine is not fully understood, but it is believed to act primarily on the mu-opioid receptor in the brain. Activation of this receptor leads to a decrease in the perception of pain and an increase in feelings of pleasure and reward. Additionally, this compound may also interact with other neurotransmitter systems in the brain, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It can also cause a decrease in body temperature and blood pressure. In addition, this compound has been shown to have some anti-inflammatory properties, which may contribute to its analgesic effects.
実験室実験の利点と制限
One advantage of using 4-(1-benzyl-4-piperidinyl)morpholine in laboratory experiments is its relatively simple synthesis and characterization. Additionally, because it has been well-studied, there is a significant body of literature on its properties and potential applications. However, one limitation of using this compound is its potential for abuse and addiction, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-(1-benzyl-4-piperidinyl)morpholine. One area of interest is its potential use in treating addiction and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there may be potential applications for this compound in other areas of medicine, such as cancer treatment or immunotherapy.
科学的研究の応用
4-(1-benzyl-4-piperidinyl)morpholine has been the subject of numerous scientific studies, primarily focusing on its potential applications in the field of pain management. Research has shown that this compound has analgesic properties and can effectively alleviate pain in animal models. Additionally, this compound has been investigated for its potential use in treating addiction, particularly opioid addiction. Studies have shown that this compound can reduce opioid withdrawal symptoms and prevent relapse in animal models.
特性
IUPAC Name |
4-(1-benzylpiperidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-17-8-6-16(7-9-17)18-10-12-19-13-11-18/h1-5,16H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZEPRGJLVRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)
![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)


![1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5700072.png)


![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5700108.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5700122.png)